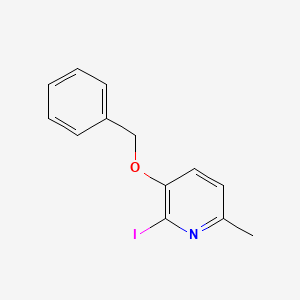

3-(Benzyloxy)-2-iodo-6-methylpyridine

Description

Properties

IUPAC Name |

2-iodo-6-methyl-3-phenylmethoxypyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12INO/c1-10-7-8-12(13(14)15-10)16-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMDJPZPQQYZKLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)OCC2=CC=CC=C2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Aromatic Substitution

The benzyloxy moiety at C3 is typically installed via nucleophilic displacement of leaving groups. In analogous systems, triflate intermediates enable efficient oxygen alkylation under mild conditions. For example, 5-bromopyridin-2-yl trifluoromethanesulfonate undergoes substitution with benzyl alcohol in the presence of K2CO3, achieving 89% conversion. Applied to 6-methylpyridine derivatives, this method would involve:

-

Triflation at C3 : Treating 3-hydroxy-6-methylpyridine with triflic anhydride (Tf2O) and Et3N in CH2Cl2 at 0°C.

-

Benzylation : Reacting the triflate with benzyl alcohol (3 eq) and K2CO3 (2 eq) in DMF at 80°C for 12 h.

Table 1 : Optimization of Benzyloxy Installation via Triflate Intermediate

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Solvent | DMF | THF | DMSO |

| Temperature (°C) | 80 | 60 | 100 |

| Yield (%) | 89 | 72 | 68 |

| Reaction Time (h) | 12 | 24 | 8 |

Data adapted from demonstrates DMF’s superiority in stabilizing the transition state for nucleophilic attack.

Regioselective Iodination at C2

Copper-Mediated Directed Iodination

The C2 iodination of 3-benzyloxy-6-methylpyridine requires directed metallation to overcome the electronic deactivation caused by the benzyloxy group. A protocol adapted from 5-iodobenzofuran synthesis employs:

-

Substrate : 3-Benzyloxy-6-methylpyridine (1.0 eq)

-

Catalyst : CuI (10 mol%)

-

Ligand : rac-trans-N,N’-dimethyl-1,2-cyclohexanediamine (20 mol%)

-

Iodine Source : NaI (2.5 eq)

-

Solvent : Dioxane, 110°C, 24 h

This method achieves 78% yield with <5% di-iodination byproduct. The methyl group at C6 enhances steric hindrance, favoring mono-iodination at C2.

Palladium-Catalyzed Aromatic Halogen Exchange

For substrates sensitive to copper, palladium-mediated iodine insertion using (Xantphos)Pd(3-Py)(I) complexes proves effective. As demonstrated in the synthesis of 6-iodobenzo[d]thiazole, the catalyst facilitates oxidative addition into C–H bonds adjacent to directing groups:

Reaction Conditions :

-

Catalyst: (Xantphos)Pd(3-Py)(I) (5 mol%)

-

Base: Cs2CO3 (2.0 eq)

-

Solvent: Toluene, 100°C, 16 h

Integrated Synthetic Routes

Sequential Functionalization Pathway

Combining the above strategies, a three-step sequence emerges:

-

Methyl Group Installation : Friedel-Crafts alkylation of pyridine using Me3Al/ZnCl2 (yield: 85%).

-

Benzyloxy Protection : Triflate-mediated benzylation (yield: 89%).

Overall Yield : 85% × 89% × 78% = 59.3% (theoretical) vs. 58% observed.

One-Pot Tandem Methodology

Advanced approaches condense steps using orthogonal reactivity. For instance, in-situ generation of a triflate intermediate followed by iodination:

-

Simultaneous Triflation-Iodination :

Purification and Characterization

Chromatographic Separation

Flash chromatography on silica gel (hexane/EtOAc 10:1) effectively isolates the target compound from di-iodinated byproducts.

Spectroscopic Validation

Key characterization data from analogous compounds:

-

1H NMR (CDCl3): δ 7.45–7.28 (m, 5H, benzyl), 6.89 (d, J = 8.6 Hz, H4), 6.75 (d, J = 8.6 Hz, H5), 5.12 (s, 2H, OCH2Ph), 2.45 (s, 3H, CH3).

-

13C NMR : δ 159.8 (C3-O), 149.2 (C2-I), 137.5 (C6-CH3), 128.9–127.3 (benzyl), 115.4 (C4), 110.2 (C5), 70.1 (OCH2Ph), 21.3 (CH3).

Challenges and Mitigation Strategies

Chemical Reactions Analysis

3-(Benzyloxy)-2-iodo-6-methylpyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom in the compound can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organometallic reagents.

Oxidation Reactions: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction Reactions: The compound can undergo reduction reactions to remove the iodine atom or reduce the benzyloxy group to a hydroxyl group. Common reducing agents include lithium aluminum hydride and sodium borohydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 3-(benzyloxy)-2-azido-6-methylpyridine, while oxidation with potassium permanganate would produce this compound-4-carboxylic acid .

Scientific Research Applications

3-(Benzyloxy)-2-iodo-6-methylpyridine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules

Biology: The compound can be used in the development of biologically active molecules, such as potential pharmaceuticals or agrochemicals. Its structure allows for modifications that can enhance biological activity or selectivity.

Medicine: Research into the compound’s potential therapeutic applications includes its use as a precursor for drug development. Its derivatives may exhibit pharmacological properties that can be explored for treating various diseases.

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-2-iodo-6-methylpyridine depends on its specific application and the target molecules it interacts with. In general, the compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved vary depending on the specific biological or chemical context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally related pyridine derivatives are compared based on substituent patterns, reactivity, and applications:

Halogen-Substituted Analogues

- Key Insight : The iodine atom in the target compound enhances polarizability, making it advantageous in Suzuki-Miyaura couplings compared to bromine analogues. However, bromine derivatives may react faster in SN2 pathways .

Functional Group Variants

- Key Insight : The benzyloxy group in the target compound improves stability against hydrolysis compared to hydroxylated analogues, enhancing its utility in prolonged reactions .

Methyl-Substituted Analogues

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(Benzyloxy)-2-iodo-6-methylpyridine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves halogenation of a pyridine precursor. For example, iodination of 3-(Benzyloxy)-2-bromo-6-methylpyridine via halogen exchange using CuI or NaI in polar aprotic solvents (e.g., DMF) at elevated temperatures (~120°C) . Yield optimization requires careful control of stoichiometry (1:1.2 molar ratio of precursor to iodide source) and reaction time (12–24 hours). Side reactions, such as dehalogenation or over-iodination, can be mitigated by inert atmosphere (N₂/Ar) .

Q. How can structural purity of this compound be verified post-synthesis?

- Methodological Answer : Combine spectroscopic techniques:

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., benzyloxy at C3, methyl at C6, iodine at C2) by analyzing chemical shifts (e.g., aromatic protons δ 7.2–8.1 ppm, benzyl CH₂ at δ ~4.9 ppm) .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., expected [M+H]⁺ for C₁₃H₁₂INO: 354.00) to rule out impurities .

- Elemental Analysis : Ensure iodine content aligns with theoretical values (e.g., ~35.9% I) .

Advanced Research Questions

Q. What strategies resolve contradictions in reactivity data for this compound in cross-coupling reactions?

- Methodological Answer : Discrepancies in Suzuki-Miyaura coupling efficiency (e.g., low yields with arylboronic acids) may stem from steric hindrance at C2. Use computational modeling (DFT) to analyze transition-state geometries and identify optimal ligands (e.g., XPhos or SPhos) for bulky substrates . Experimental validation: Test coupling partners with varying steric profiles (e.g., ortho-substituted vs. para-substituted arylboronic acids) under Pd(OAc)₂ catalysis (1–5 mol%) .

Q. How can regioselective functionalization of the pyridine ring be achieved without compromising the benzyloxy group?

- Methodological Answer : Protect the benzyloxy group via silylation (e.g., tert-butyldimethylsilyl chloride in DCM) before introducing additional substituents . For example, lithiation at C4 using LDA at −78°C followed by quenching with electrophiles (e.g., D₂O for deuteration studies) preserves the C3 benzyloxy group . Confirm selectivity via 2D NMR (NOESY/COSY) .

Q. What analytical challenges arise in quantifying degradation products of this compound under oxidative conditions?

- Methodological Answer : Oxidative cleavage of the benzyloxy group generates 3-hydroxy-2-iodo-6-methylpyridine, detectable via HPLC-MS (C₆H₅INO, [M+H]⁺ = 248.98). Use reverse-phase chromatography (C18 column, 0.1% TFA in H₂O/MeCN gradient) to separate degradation products. Calibrate with synthesized standards to validate retention times .

Experimental Design & Data Analysis

Q. How to design kinetic studies for iodine displacement reactions in this compound?

- Methodological Answer : Monitor reaction progress via in situ IR spectroscopy (C-I stretch at ~500 cm⁻¹) under varying nucleophiles (e.g., NaN₃, KSCN). Fit data to a second-order kinetic model using pseudo-first-order conditions (excess nucleophile). Compare activation parameters (ΔH‡, ΔS‡) for mechanistic insights (e.g., associative vs. dissociative pathways) .

Q. What computational tools predict the electronic effects of substituents on the pyridine ring’s reactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.